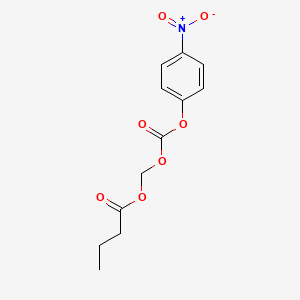
(((4-Nitrophenoxy)carbonyl)oxy)methyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[[(4-Nitrophenoxy)carbonyl]oxy]methyl butanoate: is an organic compound that features a nitrophenyl group attached to a carbonyl group, which is further linked to a butanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [[(4-Nitrophenoxy)carbonyl]oxy]methyl butanoate typically involves the reaction of 4-nitrophenol with a suitable carbonylating agent, followed by esterification with butanoic acid. The reaction conditions often require the use of a base, such as pyridine, to facilitate the formation of the carbonyl group. The process can be summarized as follows:
Carbonylation: 4-nitrophenol reacts with a carbonylating agent (e.g., phosgene) in the presence of a base to form the intermediate 4-nitrophenyl chloroformate.
Esterification: The intermediate is then reacted with butanoic acid in the presence of a catalyst (e.g., DMAP) to yield [[(4-Nitrophenoxy)carbonyl]oxy]methyl butanoate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group in [[(4-Nitrophenoxy)carbonyl]oxy]methyl butanoate can undergo reduction to form the corresponding amino derivative.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the butanoate moiety is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and butanoic acid.
Common Reagents and Conditions:
Oxidation: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed.
Major Products:
Reduction: 4-aminophenyl carbonyl butanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Hydrolysis: 4-nitrophenol and butanoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: [[(4-Nitrophenoxy)carbonyl]oxy]methyl butanoate can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It can serve as a precursor for catalysts in various organic reactions.
Biology and Medicine:
Drug Development: The compound’s derivatives may exhibit biological activity and can be explored for pharmaceutical applications.
Bioconjugation: It can be used to modify biomolecules for research purposes.
Industry:
Materials Science: The compound can be used in the development of polymers and coatings with specific properties.
Wirkmechanismus
The mechanism of action of [[(4-Nitrophenoxy)carbonyl]oxy]methyl butanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ester moiety can undergo hydrolysis, releasing active intermediates that exert their effects on biological systems or chemical processes.
Vergleich Mit ähnlichen Verbindungen
- **[(4-Nitrophenoxy)carbonyl]oxy]methyl acetate
- **[(4-Nitrophenoxy)carbonyl]oxy]methyl propanoate
- **[(4-Nitrophenoxy)carbonyl]oxy]methyl hexanoate
Comparison:
Uniqueness: [[(4-Nitrophenoxy)carbonyl]oxy]methyl butanoate is unique due to its specific ester chain length, which can influence its reactivity and applications.
Properties: The length of the ester chain can affect the compound’s solubility, stability, and reactivity in different environments.
Eigenschaften
Molekularformel |
C12H13NO7 |
|---|---|
Molekulargewicht |
283.23 g/mol |
IUPAC-Name |
(4-nitrophenoxy)carbonyloxymethyl butanoate |
InChI |
InChI=1S/C12H13NO7/c1-2-3-11(14)18-8-19-12(15)20-10-6-4-9(5-7-10)13(16)17/h4-7H,2-3,8H2,1H3 |
InChI-Schlüssel |
CYRVOHXQOCOPTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


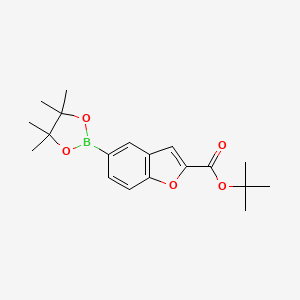
![5-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13926292.png)
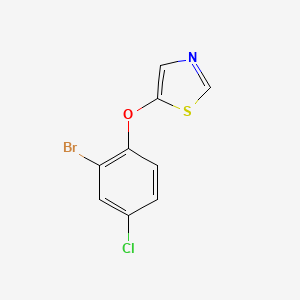
![2-Bromo-4-methoxy-3,6-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B13926304.png)
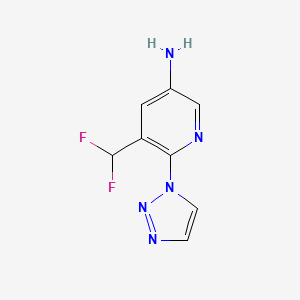
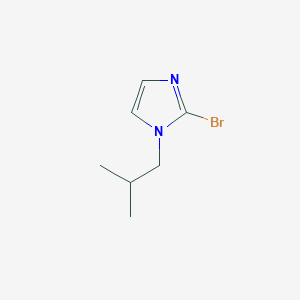
![3-bromo-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13926328.png)
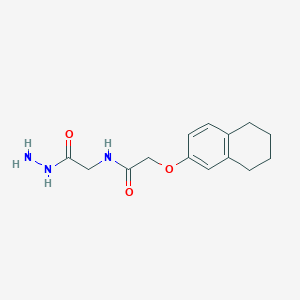
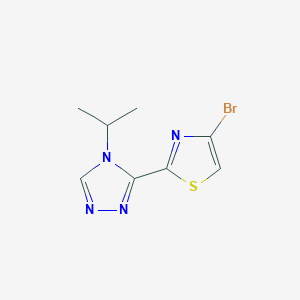
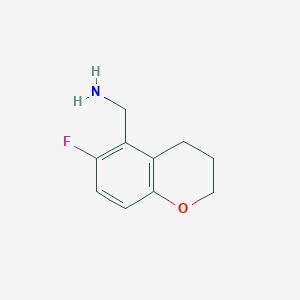
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate](/img/structure/B13926360.png)
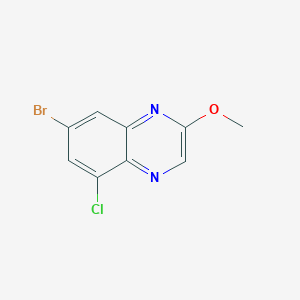
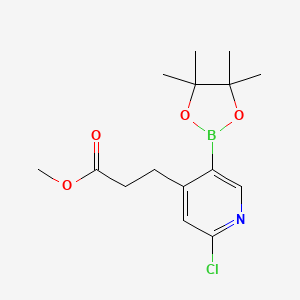
![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-ethyl-3-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13926369.png)
